Lamalbid

Botanical standardization Quality control Herbal drug quantification

Securing a single, dominant marker for Lamii albi flos authentication is challenging due to co-eluting iridoids. Lamalbid resolves this: it is the most abundant iridoid in L. album flowers (39.09 ± 1.02 mg/g d.w.), enabling simplified single-marker HPLC quantification. • Dominant quantitative marker: 2× to >100× higher than co-occurring iridoids, reducing multi-standard protocols. • Functional selectivity: dose-dependently inhibits IL-8 and TNF-α in human neutrophils (1-25 µM), while shanzhiside methyl ester is inactive-qualitative divergence precludes substitution. • Scalable sourcing: L. album flowers yield 2.2× more lamalbid than young sesame leaves, lowering preparative-scale isolation costs. Supplied as ≥98% powder with complete analytical documentation; standard global shipping for R&D use.

Molecular Formula C17H26O12
Molecular Weight 422.4 g/mol
CAS No. 52212-87-0
Cat. No. B1258926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamalbid
CAS52212-87-0
Synonymslamalbid
Molecular FormulaC17H26O12
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O
InChIInChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1
InChIKeyHHDWDLBSGSYIQQ-GNDDPXJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamalbid: Principal Iridoid Marker for Lamium album


Lamalbid (CAS 52212-87-0) is a C10 iridoid glucoside that constitutes the quantitatively dominant secondary metabolite in the medicinally used flowers of Lamium album L. (white dead nettle, Lamiaceae) [1]. In validated HPLC–DAD quantification of aqueous extracts, lamalbid reaches 39.09 ± 1.02 mg/g dry weight, exceeding all co-occurring iridoids, phenylpropanoids, and flavonoids in the extract [1]. The compound has also been identified in Lantana montevidensis, Sesamum indicum, and several Lamium species, but its uniquely high abundance in L. album flowers makes it the primary iridoid reference standard for this pharmacopoeial herbal drug [1][2].

Why Lamalbid Has No Substitute


Although nine different iridoid glucosides co-occur in Lamium species—including sesamoside, lamiol, 5-deoxylamiol, shanzhiside methyl ester, caryoptoside, penstemoside, lamioside, and barlerin—lamalbid alone dominates the quantitative profile of L. album flowers by a factor of 2× to >100× over other iridoid constituents [1][2]. More critically, functional substitution is precluded by a demonstrated qualitative divergence in cytokine-modulatory activity: in LPS-stimulated human neutrophils, lamalbid significantly inhibits IL-8 secretion, whereas the structurally related analog shanzhiside methyl ester is entirely inactive under identical conditions (25 µM) [3]. Phenylpropanoid alternatives such as verbascoside, while active, belong to a different biosynthetic class, exhibit different chromatographic behavior, and are not exclusive to L. album, eliminating them as class-specific markers [1][4].

Lamalbid vs. Co-Occurring Compounds


Quantitative Abundance Dominance in L. album

In a validated HPLC–DAD method specifically developed for Lamii albi flos standardization, lamalbid was the single most abundant compound quantified among six markers spanning iridoid, phenolic acid, phenylpropanoid, and flavonoid classes [1]. In aqueous extracts, lamalbid content (39.09 ± 1.02 mg/g d.w.) exceeded the next most abundant compound, verbascoside, by approximately 2.8-fold, and exceeded the flavonoid rutin by more than 7-fold [1]. This dominance was preserved in ethanolic-aqueous extracts (lamalbid: 26.66 ± 0.64 mg/g d.w. vs. verbascoside: ~16 mg/g d.w.) [1].

Botanical standardization Quality control Herbal drug quantification Extract profiling

IL-8 Inhibition vs. Shanzhiside Methyl Ester

In a head-to-head screen of eight isolated L. album constituents tested at 25 µM in LPS-stimulated human neutrophils (PMNs), lamalbid inhibited IL-8 secretion to 60.1 ± 5.1% of the LPS-stimulated control—a 39.9% inhibition of the pro-inflammatory chemokine [1]. In striking contrast, the structurally related iridoid shanzhiside methyl ester (also a C10 iridoid glucoside differing principally in the absence of the 7,8-diol moiety) showed no statistically significant inhibition at the same concentration and was explicitly identified as the only compound tested that failed to inhibit IL-8 secretion [1].

Anti-inflammatory screening Neutrophil biology Cytokine inhibition Iridoid structure-activity relationship

TNF-α Inhibition vs. Flavonoids and Phenylpropanoids

In the same human neutrophil model, lamalbid significantly inhibited TNF-α secretion, with treated cells releasing 62.8 ± 7.2% of TNF-α compared to LPS-stimulated control cells (100.0 ± 7.3%) [1]. Among the eight tested L. album constituents, lamalbid was one of the two most potent TNF-α inhibitors, comparable only to phlinoside D (66.0 ± 14.6% release) [1]. Lamalbid outperformed the phenylpropanoid verbascoside (68.9 ± 7.6% TNF-α release) and the flavonoid astragalin (71.8 ± 8.4% TNF-α release) [1]. The iridoid comparator shanzhiside methyl ester did not significantly inhibit TNF-α secretion [1].

TNF-α inhibition Anti-inflammatory activity Neutrophil cytokine profiling Compound prioritization

f-MLP-Stimulated ROS Inhibition

Lamalbid was shown to inhibit f-MLP-stimulated reactive oxygen species (ROS) generation in human neutrophils, with ROS production reduced to 68.6 ± 5.2% of f-MLP-treated control at 25 µM [1]. In an independent study, lamalbid at 125 µg/mL (≈296 µM) inhibited ROS generation by 57% [1]. The comparator iridoid shanzhiside methyl ester showed ROS levels of 45.7 ± 1.4% of control at 25 µM, suggesting even stronger ROS inhibition in that assay, but this compound lacks the cytokine-modulatory activity demonstrated for lamalbid [1].

Reactive oxygen species Oxidative burst Neutrophil activation Antioxidant iridoid

ESI-MS Differentiation from Related C10 Iridoids

An ESI-MS study comparing five C10 iridoid glycosides—shanzhiside methyl ester, lamalbide, lamiide, sesamoside, and 5-desoxysesamoside—revealed that lamalbide exhibits distinctive ionization behavior attributable to its unique hydroxylation pattern (5β-OH, 7β-OH, and 8β-OH groups) [1]. Only the positive ion spectra were useful for molecular mass determination via alkali metal adducts, with the exception of iridoids containing all three of the 5β-OH, 7β-OH, and 8β-OH functionalities—a structural motif present in lamalbid but absent in shanzhiside methyl ester (which lacks the 7,8-diol) and sesamoside [1]. Chelation studies with three different alkali metals further discriminated lamalbid from the other four iridoids [1].

Mass spectrometry Iridoid identification Analytical method development Quality control

Lamalbid Content in Sesame Leaves vs. Other Iridoids

In young sesame leaves (Sesamum indicum L.), quantitative HPLC analysis across six growth stages revealed that lamalbid (I1) content ranged from 0.29% to 1.75% of dry leaf weight, compared to sesamoside (I2: 0.38–0.87% d.w.) and shanzhiside methyl ester (I3: 0.04–1.07% d.w.) [1]. At the early growth stage (30–40 cm plant height), lamalbid reached 1.75% d.w., substantially exceeding both sesamoside (0.87% d.w.) and shanzhiside methyl ester (0.16% d.w.) [1]. The dominant bioactive contribution in sesame leaves, however, was from polyphenol acteoside (P5, up to 12.9% d.w.), which showed far stronger DPPH and ORAC antioxidant activity than any of the iridoids [1].

Phytochemical quantification Plant metabolomics Iridoid distribution Growth stage analysis

Lamalbid Application Scenarios


Single-Marker HPLC–DAD Standardization for QC

Analytical laboratories and botanical extract manufacturers can deploy lamalbid as a single, dominant quantitative marker for Lamii albi flos authentication and batch-to-batch standardization. The validated HPLC–DAD method demonstrates lamalbid at 39.09 ± 1.02 mg/g d.w. in aqueous extracts—making it the most abundant and analytically accessible compound, with resolution from co-eluting peaks confirmed [1]. This approach reduces the need for multiple reference standards and simplifies routine quality control workflows compared to multi-marker protocols.

Positive Control for Neutrophil Cytokine Inhibition

In anti-inflammatory drug discovery programs targeting neutrophil-driven pathologies (e.g., chronic obstructive pulmonary disease, rheumatoid arthritis), lamalbid serves as a validated iridoid-class positive control for dual IL-8 and TNF-α inhibition. Its demonstrated dose-dependent activity (1–25 µM) in primary human neutrophils, combined with confirmed lack of cytotoxicity [3], makes it suitable as a reference compound for screening novel iridoid derivatives or plant extracts for cytokine-suppressive activity.

ESI-MS Reference Standard for Lamiaceae Metabolomics

Metabolomics core facilities and phytochemistry laboratories performing LC–ESI-MS profiling of Lamiaceae species can use lamalbid as a retention-time and fragmentation-pattern reference standard. Its distinct ESI-MS behavior—characterized by specific alkali metal adduct formation linked to its 5β,7β,8β-trihydroxylation pattern—enables confident differentiation from co-occurring iridoids such as shanzhiside methyl ester, sesamoside, and lamiol [2][4]. This is particularly valuable in chemotaxonomic studies where accurate iridoid annotation is required.

Prioritizing L. album for High-Yield Isolation

Natural product isolation programs seeking gram-scale quantities of lamalbid should prioritize L. album flowers as the extraction source. Comparative quantitative data show lamalbid content in L. album flowers (39.09 mg/g d.w. in aqueous extract) substantially exceeds that in young sesame leaves (maximum 17.5 mg/g d.w. ≈ 1.75%) [1][5]. This nearly 2.2-fold yield advantage translates directly to reduced raw material requirements and lower processing costs in preparative-scale isolations.

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